2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-25-16-22-15(23-26-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIHVWZBTVMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 3-phenyl-1,2,4-thiadiazol-5-yl scaffold is synthesized via cyclization of a thiosemicarbazide precursor under acidic conditions. As demonstrated by Ł. Popiołek et al., thiosemicarbazides cyclize in acidic media (e.g., concentrated HCl or H₂SO₄) to form 1,3,4-thiadiazoles. For the target compound, phenyl-substituted thiosemicarbazide is prepared by reacting phenyl isothiocyanate with hydrazine hydrate, followed by treatment with acetic anhydride to induce cyclization. The reaction is typically conducted at 80–90°C for 4–6 hours, yielding the 1,2,4-thiadiazole ring system with a sulfur atom at position 2.
Functionalization at Position 5
Introduction of a sulfanyl group at position 5 of the thiadiazole ring is achieved through nucleophilic substitution. A chloro- or bromo-substituted thiadiazole intermediate is reacted with a thiol-containing reagent. For example, 5-chloro-3-phenyl-1,2,4-thiadiazole undergoes substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C to yield 5-mercapto-3-phenyl-1,2,4-thiadiazole. This intermediate is critical for subsequent coupling with the acetamide moiety.
Preparation of the Acetamide Side Chain
Synthesis of N-[3-(Trifluoromethyl)phenyl]acetamide
The acetamide side chain is synthesized via a two-step process:
- Acetylation of 3-(Trifluoromethyl)aniline :
A solution of 3-(trifluoromethyl)aniline in anhydrous dichloromethane is treated with acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding N-[3-(trifluoromethyl)phenyl]acetamide with >85% purity. - Chloroacetylation :
The acetamide is further functionalized by reacting with chloroacetyl chloride in tetrahydrofuran (THF) under reflux conditions. This step introduces a reactive chloro group, forming 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide.
Coupling of Thiadiazole and Acetamide Moieties
Nucleophilic Substitution Reaction
The final coupling step involves reacting 5-mercapto-3-phenyl-1,2,4-thiadiazole with 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide. This reaction is conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group. The mixture is heated at 60–80°C for 6–8 hours, facilitating the displacement of the chloride atom by the thiadiazole sulfanyl group.
Reaction Conditions :
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For instance, the cyclization step can be completed in 20–30 minutes at 160°C using a microwave synthesizer, compared to 6 hours under conventional heating. Similarly, the coupling reaction achieves 85% yield in 1 hour under microwave conditions.
Catalytic Enhancements
Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are employed in cross-coupling reactions to form the thiadiazole core. Additionally, manganese(IV) oxide is used to oxidize intermediates during cyclization.
Analytical Characterization
Spectral Data
Purity and Yield
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Thiadiazole formation | 68 | 92 |
| Chloroacetylation | 82 | 89 |
| Coupling reaction | 75 | 95 |
Challenges and Solutions
Byproduct Formation
During chloroacetylation, over-acylation may occur, leading to diacetylated byproducts. This is mitigated by controlling the stoichiometry of chloroacetyl chloride (1.1 equiv) and maintaining low temperatures.
Solvent Selection
Polar solvents like DMF enhance reaction rates but may complicate purification. Switching to acetonitrile improves product isolation without compromising yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane group.
Substitution: : The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: : Electrophilic substitution may use reagents like bromine or nitric acid, while nucleophilic substitution may involve alkyl halides and a strong base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Trifluoromethane derivatives.
Substitution: : Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Thiadiazole derivatives, including this compound, have shown significant antimicrobial activity against various bacterial strains. Studies indicate that the presence of the thiadiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes.
Antifungal Activity
Research has demonstrated that 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide exhibits antifungal properties against several pathogenic fungi. The mechanism involves interference with fungal cell wall synthesis and function, leading to cell death.
Anticancer Effects
The anticancer potential of this compound is particularly notable. By inhibiting Abl kinase activity, it disrupts signaling pathways that are often upregulated in cancer cells. In vitro studies have shown that treatment with this compound leads to reduced proliferation of various cancer cell lines.
Case Studies
-
Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on chronic myeloid leukemia (CML) cells. Results indicated a significant reduction in cell viability and induction of apoptosis through the activation of caspases. -
Antimicrobial Efficacy
In a comparative study against common bacterial pathogens, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. The findings suggest its potential as an alternative treatment option for antibiotic-resistant infections. -
Fungal Inhibition
Research focused on the antifungal activity against Candida species showed that the compound effectively inhibited yeast growth at low concentrations, suggesting a promising avenue for treating fungal infections resistant to conventional therapies.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Membrane disruption | Reduced viability |
| Antifungal | Candida spp. | Cell wall synthesis inhibition | Growth inhibition |
| Anticancer | CML Cells | Abl kinase inhibition | Induction of apoptosis |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its biological activity.
Comparison with Similar Compounds
Heterocyclic Core Modifications
Triazole vs. Thiadiazole Analogs
Replacing the thiadiazole core with a 1,2,4-triazole (e.g., compounds in ) alters electronic properties and hydrogen-bonding capacity. For example:
- : The triazole-based analog 2-[[4-(3-methylphenyl)-5-[(phenylthio)methyl]-4H-1,2,4-triazol-3-yl]thio]-N-[2-(trifluoromethyl)phenyl]acetamide shows enhanced steric bulk due to the phenylthiomethyl substituent, which may affect membrane permeability compared to the target compound .
- : The triazole derivative GPR-17 (2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide) includes a morpholine sulfonyl group, likely improving water solubility and target selectivity .
Thiadiazole Derivatives
- : 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide retains the thiadiazole core but substitutes the 3-phenyl group with an amino moiety.
- : N-(5-alkylsulfanyl-[1,3,4]-thiadiazol-2-yl)-2-phenyl-acetamides demonstrate that alkylsulfanyl groups on thiadiazole improve lipophilicity, which correlates with membrane penetration in drug design .
Substituent Variations
Aryl Group Modifications on Acetamide
- Trifluoromethyl Position : The target compound’s 3-(trifluoromethyl)phenyl group differs from analogs with 2-(trifluoromethyl)phenyl () or 2-chloro-5-(trifluoromethyl)phenyl (). The 3-position may optimize steric fit in hydrophobic binding pockets .
- Halogenated Aryl Groups : and highlight chloro-fluorophenyl substitutions (e.g., N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide), which increase electronegativity and may enhance halogen-bonding interactions .
Heterocycle Substituents
- Phenyl vs. Pyridinyl/Thienyl : Pyridinyl () or thienyl () substituents introduce nitrogen or sulfur heteroatoms, altering electronic properties and π-π stacking capabilities compared to phenyl groups.
- Amino vs. Alkyl Groups: Amino-substituted thiadiazoles () improve solubility, while alkyl groups (e.g., ethyl in ) enhance lipophilicity .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural Analogs
*Estimated based on similar structures (e.g., : 368.79 g/mol; : 418.51 g/mol). †Calculated from molecular formula in (C24H22F3N5OS2). ‡Estimated from complex substituents in .
Biological Activity
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which contributes significantly to its biological activity. The presence of a trifluoromethyl group enhances its lipophilicity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H12F3N3OS2 |
| Molecular Weight | 393.41 g/mol |
| CAS Number | 864856-21-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various bacterial strains. The compound exhibits bactericidal activity by disrupting bacterial cell wall synthesis and inhibiting DNA replication processes.
- Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This compound has demonstrated efficacy against several cancer cell lines, including those of breast and lung cancers .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular processes crucial for pathogen survival and cancer cell growth .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
Antimicrobial Activity
In a study assessing various thiadiazole derivatives:
- The compound exhibited Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics against Gram-positive and Gram-negative bacteria.
- Notably, it showed higher activity than itraconazole against fungal strains like Aspergillus niger .
Anticancer Activity
A review highlighted the anticancer potential of thiadiazole derivatives:
- Compounds similar to this compound demonstrated reduced viability in various cancer cell lines (e.g., HCT116 colon cancer cells) .
Cytotoxicity Studies
In vitro studies indicated that the compound effectively induced apoptosis in cancer cells:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves:
- Thiadiazole core formation : Cyclization of thiosemicarbazides or coupling reactions under controlled temperatures (80–120°C) using solvents like DMF or THF .
- Sulfanyl linkage introduction : Nucleophilic substitution between a thiol intermediate and halogenated acetamide derivatives, optimized with bases (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Key parameters : Temperature, solvent polarity, and stoichiometric ratios significantly impact yield. Reaction monitoring via TLC or HPLC is critical .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl phenyl resonance at δ 7.4–7.6 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₈H₁₃F₃N₃OS₂⁺) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Standard protocols :
- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the thiadiazole moiety’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Approach :
- Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or trifluoromethyl groups .
- Bioisosteric replacement : Replace the thiadiazole ring with triazole or oxadiazole to assess potency changes .
- Data analysis : Compare IC₅₀ values and ligand efficiency metrics. Computational docking (e.g., AutoDock Vina) identifies key binding interactions .
| Analog | Modification | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 12.5 (MCF-7) |
| Analog A | -CF₃ → -OCH₃ | 28.7 |
| Analog B | Thiadiazole → Triazole | 8.9 |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Strategies :
- Pharmacokinetic profiling : Assess solubility (logP via shake-flask method) and metabolic stability (microsomal assays) .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance bioavailability .
- Mechanistic studies : Transcriptomics/proteomics to identify off-target effects .
Q. What computational methods are effective for predicting reactivity and degradation pathways?
- Tools :
- DFT calculations : Gaussian 09 to model hydrolysis susceptibility of the sulfanyl linkage .
- Degradation simulation : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Outcome : Identification of labile sites (e.g., acetamide bond) guides derivatization for improved stability .
Q. How can reaction scalability challenges be addressed for multi-gram synthesis?
- Solutions :
- Flow chemistry : Continuous reactors for exothermic steps (e.g., thiadiazole formation) to improve heat dissipation .
- Catalyst screening : Immobilized catalysts (e.g., Pd/C for coupling reactions) enhance recyclability .
Contradiction Resolution
- Evidence conflict : Some studies suggest THF as optimal for sulfanyl linkage formation , while others prefer DMF .
- Resolution : Perform DoE (Design of Experiments) varying solvent polarity and base strength. THF with DBU showed superior yield (78%) vs. DMF (62%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
